molecular formula C11H12Cl2N2O2 B11761163 ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate

Cat. No.: B11761163
M. Wt: 275.13 g/mol
InChI Key: MLJISRPTQOZEMA-XNTDXEJSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a hydrazinylidene group, which is known for its applications in various chemical reactions and biological activities.

Preparation Methods

The synthesis of ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 5-chloro-2-methylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds such as:

Biological Activity

Ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro group and a hydrazone moiety, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13Cl2N3O2C_{12}H_{13}Cl_2N_3O_2, with a molecular weight of approximately 284.15 g/mol. The compound typically appears as a yellow solid and is soluble in organic solvents but exhibits limited solubility in water.

This compound exhibits biological activity primarily through its interaction with various biological targets:

  • Anticoagulant Activity : Similar compounds have been noted for their ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade, thereby preventing thrombin generation and fibrin formation. This mechanism positions the compound as a potential anticoagulant agent.
  • Cytotoxicity : Preliminary studies indicate that hydrazone derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups, such as chloro or methoxy substituents, enhances the cytotoxic activity by stabilizing the hydrazone bond and facilitating interactions with cellular targets .
  • Drug Metabolism : The compound may also interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Understanding these interactions is crucial for assessing safety profiles in clinical applications.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Target IC50 Value Reference
AnticoagulantFactor XaNot specified
CytotoxicityHCT-15 (Colon Carcinoma)IC50 = 1.61 µg/mL
Interaction with CYP EnzymesCYP1A2, CYP2C19Inhibition noted

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of various hydrazone derivatives against colon carcinoma cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition, suggesting potential for further development as anticancer agents .
  • Pharmacological Potential : Research has indicated that derivatives of this compound could serve as intermediates in the synthesis of potent anticoagulants like Apixaban. The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing biological activity, particularly in anticoagulation and anticancer properties .

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-8(12)5-4-7(9)2/h4-6,14H,3H2,1-2H3/b15-10+

InChI Key

MLJISRPTQOZEMA-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)C)Cl

Origin of Product

United States

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